N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pent-4-enamide
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Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pent-4-enamide is a synthetic organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and a pent-4-enamide group. The benzo[d][1,3]dioxole ring system is a structural fragment found in many natural and synthetic compounds, known for its broad spectrum of biological activities, including sedative, hypotensive, anticonvulsant, antibacterial, antitumor, and spasmolytic properties .
Preparation Methods
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pent-4-enamide typically involves the following steps:
Starting Material: The synthesis begins with 2-(1,3-benzodioxol-5-yl)acetonitrile.
Condensation: This compound undergoes condensation with bis(2-chloroethyl) ether in the presence of sodium hydroxide in dimethylformamide at 70–75°C to form 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile.
Chemical Reactions Analysis
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pent-4-enamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pent-4-enamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety is known to interact with various enzymes and receptors, leading to its broad spectrum of biological activities. The compound’s effects are mediated through its ability to modulate cellular signaling pathways, including those involved in cell proliferation, apoptosis, and oxidative stress .
Comparison with Similar Compounds
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pent-4-enamide can be compared with other similar compounds, such as:
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also contain the benzo[d][1,3]dioxole moiety and exhibit antitumor activities.
Benzo[d][1,3]dioxole derivatives: Various derivatives of benzo[d][1,3]dioxole are known for their biological activities, including antioxidant and antibacterial properties.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]pent-4-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-2-3-6-16(18)17-9-4-5-10-19-13-7-8-14-15(11-13)21-12-20-14/h2,7-8,11H,1,3,6,9-10,12H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEZZIDCOONWIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC#CCOC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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